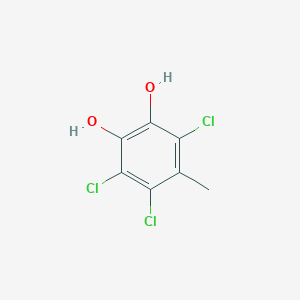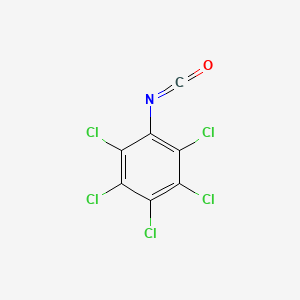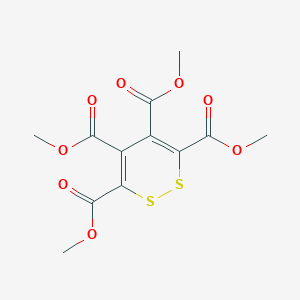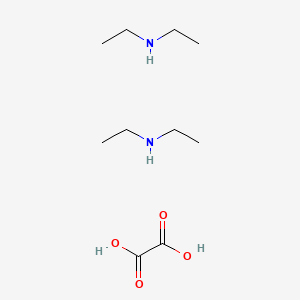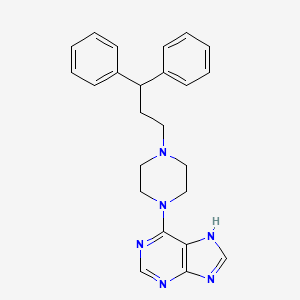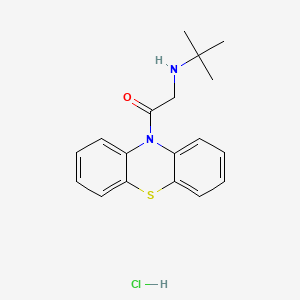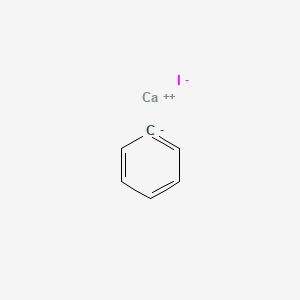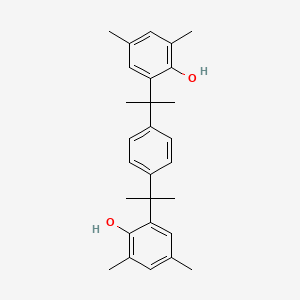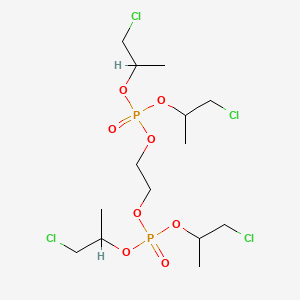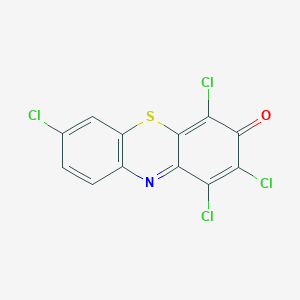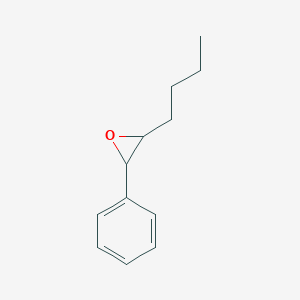
Oxirane, 2-butyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-butyl-3-phenyl- is an organic compound that belongs to the class of epoxides, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring, which is a three-membered ring consisting of two carbon atoms and one oxygen atom. The 2-butyl-3-phenyl substitution indicates that a butyl group is attached to the second carbon of the oxirane ring, and a phenyl group is attached to the third carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes typically involves the oxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), which results in the formation of the oxirane ring. For Oxirane, 2-butyl-3-phenyl-, the starting material would be an alkene with the appropriate butyl and phenyl substitutions. The reaction conditions generally involve the use of a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
On an industrial scale, the production of oxiranes can be achieved through the catalytic oxidation of alkenes using molecular oxygen or air. Catalysts such as silver or copper are often employed to facilitate this reaction. The process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 2-butyl-3-phenyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include water, alcohols, and amines. The reaction typically occurs under acidic or basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Diols or amino alcohols.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Applications De Recherche Scientifique
Oxirane, 2-butyl-3-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of oxiranes involves the opening of the three-membered ring, which is highly strained and thus reactive. The ring-opening can occur via nucleophilic attack, where the nucleophile targets the electrophilic carbon atoms of the oxirane ring. This reaction relieves the ring strain and forms a more stable product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane (ethylene oxide): The simplest oxirane, used extensively in the production of ethylene glycol.
Propylene oxide: Another common oxirane, used in the production of polyurethane plastics.
Styrene oxide: An oxirane with a phenyl group, similar to Oxirane, 2-butyl-3-phenyl-, but without the butyl substitution.
Uniqueness
Oxirane, 2-butyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butyl and phenyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
33674-46-3 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-butyl-3-phenyloxirane |
InChI |
InChI=1S/C12H16O/c1-2-3-9-11-12(13-11)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3 |
Clé InChI |
ZVFRIARENQPFFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



